
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as EMB or Ethambutol, is a chemical compound that has been widely used as an anti-tuberculosis drug. It was first synthesized in the 1960s and has since been an essential component of the first-line treatment for tuberculosis.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood. However, it is known to inhibit the synthesis of the mycobacterial cell wall by blocking the arabinosyltransferase enzyme. This enzyme is responsible for the formation of arabinogalactan, a component of the mycobacterial cell wall. By inhibiting this enzyme, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide disrupts the integrity of the cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to decrease the production of adenosine triphosphate (ATP) in mycobacteria, which is essential for their survival. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to inhibit the growth of mycobacteria in acidic environments, which is important for the treatment of tuberculosis. In addition, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been found to have minimal toxicity to human cells, making it a safe and effective drug for the treatment of tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an ideal drug for research purposes. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is also easy to administer and has a well-established safety profile. However, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It can be difficult to obtain pure N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide, and the synthesis method can be time-consuming. In addition, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has limited efficacy against drug-resistant strains of tuberculosis, which can make it challenging to study the mechanisms of drug resistance.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of new synthesis methods to improve the yield and purity of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. Another area of research is the investigation of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide's potential use in the treatment of other bacterial infections. Additionally, research on the mechanisms of drug resistance to N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide could lead to the development of new drugs to combat drug-resistant tuberculosis. Finally, the development of new formulations of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide could improve its efficacy and reduce the risk of adverse effects.
Conclusion:
In conclusion, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has been widely used as an anti-tuberculosis drug. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has proven to be a safe and effective drug for the treatment of tuberculosis, and further research on this compound could lead to the development of new drugs to combat drug-resistant strains of tuberculosis and other bacterial infections.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide involves the condensation of 4-ethylbenzoyl chloride with 4-(morpholinomethyl)aniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. The yield of this synthesis method is approximately 70%.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its anti-tuberculosis properties. It is used in combination with other drugs such as isoniazid, rifampicin, and pyrazinamide to treat tuberculosis. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has also been investigated for its potential use in the treatment of other bacterial infections such as leprosy and Mycobacterium avium complex (MAC) infections.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-16-5-9-19(10-6-16)21-20(23)18-7-3-17(4-8-18)15-22-11-13-24-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXRRDLUQIXDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)
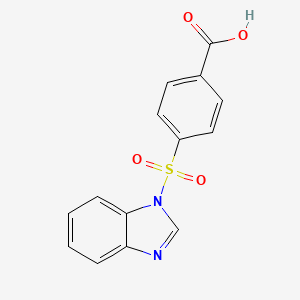
![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
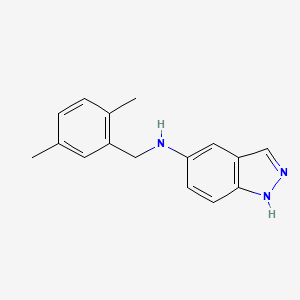
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
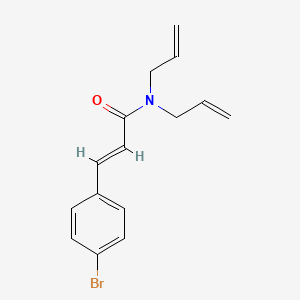
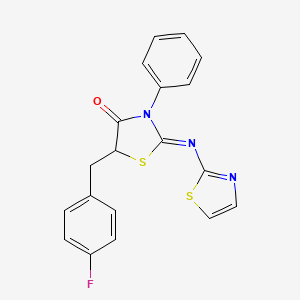
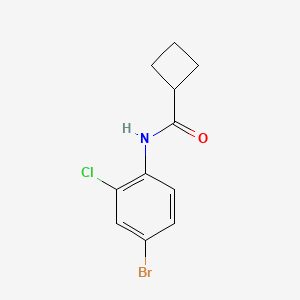
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)